2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester; 95%” is a type of pinacol boronic ester . Pinacol boronic esters are highly valuable building blocks in organic synthesis . They are generally perceived to be sterically bulky due to the two adjacent quaternary sp3-hybridized carbon atoms in its diol backbone .
Synthesis Analysis
Pinacol boronic esters can be synthesized through various methods. One such method involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular formula of “this compound; 95%” is C18H27BClNO2. The structure of this compound would include a phenyl ring substituted with a chloro group, a boronic acid pinacol ester group, and a cyclopentylaminomethyl group.Chemical Reactions Analysis
Pinacol boronic esters are known to undergo a variety of chemical reactions. One significant reaction is the Suzuki–Miyaura cross-coupling, which is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . Another notable reaction is the catalytic protodeboronation, which is paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Phenylboronic Acid Derivatives in Biosensing and Drug Delivery
Phenylboronic acids (PBAs) and their derivatives have been extensively studied for their selective binding capabilities to diols, making them pivotal in the development of electrochemical biosensors. These sensors primarily focus on glucose monitoring, leveraging the selective binding of PBAs to glucose in physiological conditions. This property is instrumental in managing conditions like diabetes, where continuous glucose monitoring is crucial for patient care. PBAs are also explored for detecting glycoproteins and other biological markers, suggesting their potential in various diagnostic applications (Anzai, 2016).
Moreover, the unique binding characteristics of phenylboronic acids have been utilized in drug delivery systems. These systems exploit the reversible covalent bonding between PBAs and biomolecules, enabling targeted delivery and controlled release of therapeutics. Such applications are particularly relevant in cancer therapy, where targeted delivery can significantly enhance treatment efficacy and reduce side effects.
Therapeutic Applications and Biological Activities
The therapeutic potentials of chlorogenic acid, a specific phenylboronic acid derivative, have been acknowledged in various studies. Chlorogenic acid exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. It has been shown to play roles in lipid and glucose metabolism regulation, offering promising avenues for treating metabolic disorders such as obesity and diabetes. These properties underscore the potential of phenylboronic acid derivatives in developing novel therapeutics for chronic conditions (Naveed et al., 2018).
Mechanism of Action
Target of Action
The primary target of the compound, 2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound participates in the SM cross-coupling reaction, which involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the SM cross-coupling reaction pathway . This pathway allows for the formation of carbon–carbon bonds, which is a fundamental process in organic synthesis . The compound, being a boronic acid derivative, plays a crucial role in this pathway .
Pharmacokinetics
The compound’s pharmacokinetics, particularly its stability in water, is influenced by its susceptibility to hydrolysis . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, the compound’s ADME properties and bioavailability may be affected by these factors .
Result of Action
The result of the compound’s action is the formation of carbon–carbon bonds via the SM cross-coupling reaction . This reaction is a fundamental process in organic synthesis and is widely used in the synthesis of various organic compounds .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as pH . As mentioned earlier, the rate of hydrolysis of the compound is considerably accelerated at physiological pH . Therefore, the compound’s action and stability may be affected in environments with different pH levels .
Future Directions
The future directions in the research and application of pinacol boronic esters like “2-Chloro-4-(N-cyclopentylaminomethyl)phenylboronic acid, pinacol ester; 95%” could involve further exploration of their synthesis methods and chemical reactions. For instance, the catalytic protodeboronation of alkyl boronic esters is not well developed and could be a potential area for future research .
Properties
IUPAC Name |
N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclopentanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BClNO2/c1-17(2)18(3,4)23-19(22-17)15-10-9-13(11-16(15)20)12-21-14-7-5-6-8-14/h9-11,14,21H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJUQHMCWKBJQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC3CCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.